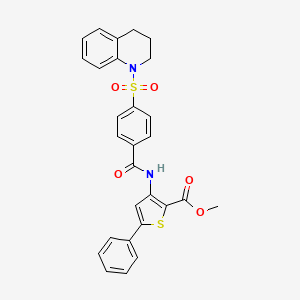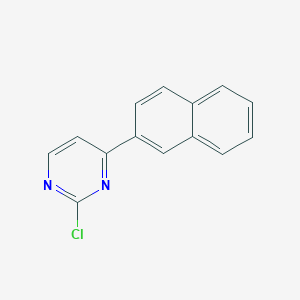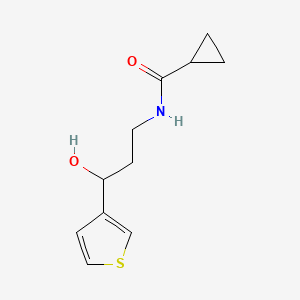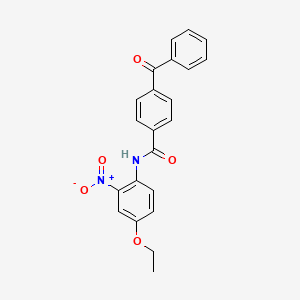
methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-phenylthiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an amide group, and a carboxylate group. It also contains a 3,4-dihydroquinolin-1(2H)-yl moiety, a phenyl group, and a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The 3D structure would be determined by the arrangement of these groups in space and their interactions .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. For example, the amide and carboxylate groups might participate in acid-base reactions, while the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to have a relatively high molecular weight and may be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Drug Development
Quinoline and thiophene derivatives are prominently featured in the synthesis of complex organic molecules and potential therapeutic agents. For example, the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines demonstrate the chemical reactivity and modification potential of quinoline derivatives, which could be analogous to the compound (Gromachevskaya et al., 2017). These synthetic pathways are essential for creating novel compounds with potential biological activities.
Material Science and Catalysis
Thiophene derivatives are known for their conductive properties and are used in the development of electronic materials. The synthesis of polymides from thiophene-related compounds, as explored by Imai et al. (1984), showcases the application of thiophene derivatives in creating materials with high thermal stability and solubility in organic solvents, which could be relevant for the thiophene component of the compound under discussion (Imai et al., 1984).
Antimicrobial and Biological Activity
Compounds containing quinoline and thiophene moieties are frequently investigated for their biological activities, including antimicrobial properties. The synthesis and characterization of new quinazolines as potential antimicrobial agents highlight the ongoing research in utilizing these frameworks to combat microbial infections (Desai et al., 2007). This suggests that the compound in focus may also have potential applications in developing new antimicrobial agents.
Chemical Sensing and Molecular Recognition
The development of fluorescent probes for detecting specific molecules is an emerging area of research. The synthesis of a highly sensitive fluorescent probe for fast recognition of DTT, incorporating a benzothiazole derivative, demonstrates the potential of such compounds in chemical sensing and molecular recognition (Sun et al., 2018). This aspect could be relevant for the development of sensors or probes based on the compound of interest.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5S2/c1-35-28(32)26-23(18-25(36-26)20-9-3-2-4-10-20)29-27(31)21-13-15-22(16-14-21)37(33,34)30-17-7-11-19-8-5-6-12-24(19)30/h2-6,8-10,12-16,18H,7,11,17H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGQHGAOKWCNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-acetylphenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B2555281.png)
![3-methyl-2-oxo-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555283.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2555285.png)



![(1H-benzo[d]imidazol-5-yl)(3-(4-chlorophenyl)azepan-1-yl)methanone](/img/structure/B2555291.png)
![3-(3-Chlorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2555294.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B2555296.png)